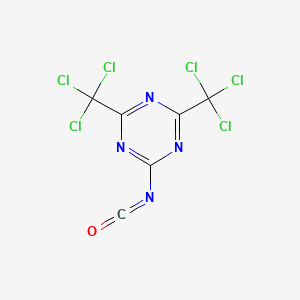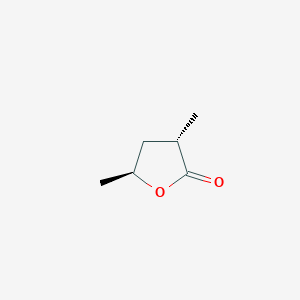
3,3',4'-Trichloroazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,4’-Trichloroazobenzene is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its three chlorine substituents at the 3, 3’, and 4’ positions on the benzene rings. Azo compounds are widely recognized for their vibrant colors and are commonly used as dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3’,4’-Trichloroazobenzene can be synthesized through the reduction of 3,4-dichloronitrobenzene. One efficient method involves the use of lithium aluminum hydride as a reducing agent. The reaction typically proceeds under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of 3,3’,4’-Trichloroazobenzene often involves large-scale reduction processes using stannous chloride in ethanol and concentrated hydrochloric acid. This method is favored for its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’,4’-Trichloroazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction of the azo group can yield hydrazo derivatives.
Substitution: Chlorine atoms on the benzene rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in dichloromethane is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or stannous chloride in ethanol are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products:
Azoxy Derivatives: Formed through oxidation.
Hydrazo Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
3,3’,4’-Trichloroazobenzene has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of azo compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,3’,4’-Trichloroazobenzene involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
Azobenzene: The simplest azo compound, consisting of two phenyl rings linked by an N=N bond.
3,3’,4,4’-Tetrachloroazobenzene: Similar structure but with an additional chlorine atom at the 4 position.
3,3’,4,4’-Tetrachloroazoxybenzene: An oxidized form of 3,3’,4,4’-Tetrachloroazobenzene .
Uniqueness: 3,3’,4’-Trichloroazobenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of three chlorine atoms enhances its stability and makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
28100-20-1 |
|---|---|
Formule moléculaire |
C12H7Cl3N2 |
Poids moléculaire |
285.6 g/mol |
Nom IUPAC |
(3-chlorophenyl)-(3,4-dichlorophenyl)diazene |
InChI |
InChI=1S/C12H7Cl3N2/c13-8-2-1-3-9(6-8)16-17-10-4-5-11(14)12(15)7-10/h1-7H |
Clé InChI |
BHFVYEXUVHIJOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N=NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)









